6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a chloro group, a nitro group, and a trimethylsilyl-
Biological Activity
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 869335-22-8) is a pyrrolopyridine derivative noted for its complex structure and potential biological activities. This compound features a chloro group, a nitro group, and a trimethylsilyl ether, making it a candidate for various pharmacological applications. This article reviews its biological activity based on available research findings and data.
- Molecular Formula : C13H18ClN3O3Si
- Molecular Weight : 327.84 g/mol
- CAS Number : 869335-22-8
- IUPAC Name : 6-Chloro-4-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antiviral properties and potential as a kinase inhibitor. Below are key findings from the literature.
Antiviral Activity
Recent studies indicate that compounds within the pyrrolopyridine class exhibit significant antiviral properties. For instance, related structures have shown efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV).
Compound | Virus Target | EC50 (µM) | Reference |
---|---|---|---|
Pyrrolopyridine Derivative | RSV | 5–28 | |
Another Pyrrolopyridine | HCV | 6.7 |
The specific activity of this compound against these viruses remains to be fully characterized, but its structural similarity to active compounds suggests potential efficacy.
Kinase Inhibition
Inhibition of tropomyosin receptor kinases (Trk) has been noted for several pyrrolopyridine derivatives. The selectivity and potency of these compounds make them suitable candidates for further development as therapeutic agents in oncology and neurodegenerative diseases.
Although specific data for the compound is limited, the general trend indicates that modifications to the pyrrolopyridine scaffold can enhance kinase inhibition.
Case Studies
A notable case study involved the synthesis and biological evaluation of related pyrrolopyridine derivatives. The study assessed their antiviral activities and kinase inhibition profiles:
- Synthesis : Various synthetic routes were employed to modify the core structure, leading to derivatives with improved biological profiles.
- Biological Evaluation : The synthesized compounds were tested against multiple viral strains and kinase targets, revealing significant activity in both areas.
Properties
IUPAC Name |
2-[(6-chloro-4-nitropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3Si/c1-21(2,3)7-6-20-9-16-5-4-10-11(17(18)19)8-12(14)15-13(10)16/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOMBRWJOMMWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=C(C=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677466 | |
Record name | 6-Chloro-4-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869335-22-8 | |
Record name | 6-Chloro-4-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869335-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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